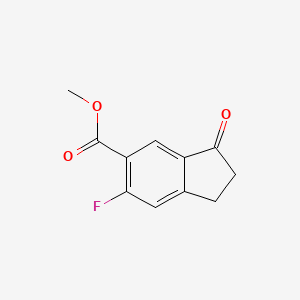

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate

Description

Properties

IUPAC Name |

methyl 6-fluoro-3-oxo-1,2-dihydroindene-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FO3/c1-15-11(14)8-5-7-6(4-9(8)12)2-3-10(7)13/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZSGXTIKKUDEKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2CCC(=O)C2=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. The presence of a fluorine atom and a carboxylate group in its structure suggests it could participate in hydrogen bonding and electrostatic interactions with its targets.

Biochemical Analysis

Biochemical Properties

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with enzymes such as esterases and oxidoreductases, facilitating hydrolysis and redox reactions. The nature of these interactions involves the binding of the compound to the active sites of the enzymes, leading to conformational changes that enhance or inhibit enzyme activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to modulate the activity of signaling proteins such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For instance, it may inhibit the activity of certain oxidoreductases by binding to their active sites, preventing substrate access. Conversely, it can activate esterases by inducing conformational changes that enhance substrate binding and catalysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The compound is relatively stable at room temperature but may degrade under prolonged exposure to light and heat. Long-term studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily modulate enzyme activity and cellular processes. At high doses, it can induce toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range leads to significant biochemical and physiological changes .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and esterases. These interactions can lead to the formation of metabolites that may further participate in biochemical reactions. The compound’s influence on metabolic flux and metabolite levels has been studied, revealing its role in modulating metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as concentration gradients and binding affinities .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization enables the compound to interact with specific biomolecules and participate in localized biochemical reactions .

Biological Activity

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C10H7F O3

- Molecular Weight: 194.16 g/mol

- CAS Number: 869722-94-1

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, its structural similarity to known inhibitors suggests potential interactions with enzymes like fatty-acid synthase (FASN) and others involved in lipid metabolism.

- Antioxidant Activity : Preliminary studies indicate that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial strains, indicating that this compound may possess antimicrobial activity.

In Vitro Studies

Several studies have investigated the biological activities of related compounds:

| Study | Findings |

|---|---|

| Umesha et al. (2009) | Demonstrated antioxidant and antimicrobial activity in structurally similar compounds. |

| Chen et al. (2014) | Explored the inhibition of mitochondrial fatty acid synthesis pathways by related compounds, suggesting potential therapeutic applications in metabolic disorders. |

Case Studies

-

Case Study on Antimicrobial Activity :

- A derivative of methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene was tested against several bacterial strains and showed significant inhibition of growth, indicating its potential as an antimicrobial agent.

-

Case Study on Enzyme Inhibition :

- Research indicated that compounds with similar indene structures effectively inhibited FASN in cancer cell lines, leading to reduced cell proliferation. This suggests that this compound could have applications in cancer therapy.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Cancer Treatment : Due to its potential as a FASN inhibitor.

- Antimicrobial Treatments : As a candidate for developing new antibiotics.

- Antioxidant Supplementation : For reducing oxidative stress-related diseases.

Scientific Research Applications

Pharmaceutical Applications

Methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate is primarily utilized as a building block in the synthesis of bioactive compounds. Its applications in drug discovery include:

- Kinase Inhibitors : This compound has shown potential as an intermediate in synthesizing kinase inhibitors, which are crucial in cancer therapy. Kinases play a significant role in cell signaling, and their inhibition can help control tumor growth .

- Antimicrobial Agents : Research indicates that derivatives of this compound can exhibit antimicrobial properties. The incorporation of the fluoro group enhances the biological activity of the synthesized compounds, making them effective against various bacterial strains .

- Anti-inflammatory Drugs : The compound's structure allows for modifications that can lead to anti-inflammatory agents. The indene core is known for its ability to interact with biological targets involved in inflammatory processes .

Synthetic Applications

In organic synthesis, this compound serves as a versatile intermediate:

- Synthesis of Indene Derivatives : It can be used to produce a variety of indene derivatives, which are important in the development of new materials and pharmaceuticals .

- Functionalization Reactions : The compound can undergo various functionalization reactions, allowing chemists to introduce different functional groups that can enhance its reactivity and applicability in further synthetic pathways .

Case Study 1: Development of Anticancer Agents

A recent study focused on the synthesis of novel kinase inhibitors derived from this compound. The researchers modified the compound to improve its selectivity and potency against specific cancer cell lines. The results indicated promising activity, leading to further development into clinical candidates.

Case Study 2: Antimicrobial Activity Assessment

Another research project investigated the antimicrobial properties of synthesized derivatives from this compound. Various analogs were tested against common pathogens, revealing that certain modifications significantly enhanced their efficacy compared to existing antibiotics.

Comparison with Similar Compounds

Structural Modifications and Electronic Properties

The compound’s electronic and photovoltaic properties are heavily influenced by substituents on the indene core. Below is a comparative analysis with key analogs:

Key Findings :

- Fluorine Substitution: The 6-fluoro group in the target compound enhances electron-withdrawing capacity and red-shifts absorption spectra compared to non-fluorinated analogs, improving light-harvesting in OSCs .

- Ester vs. Cyano Groups: Replacing the ester (COOCH₃) with dicyanomethylene (YA1) increases charge mobility but reduces solubility, necessitating solvent optimization .

Preparation Methods

Fluorination of Methyl 6-substituted-1-oxo-2,3-dihydro-1H-indene-2-carboxylate

The most direct and reported method to prepare methyl 6-fluoro-3-oxo-2,3-dihydro-1H-indene-5-carboxylate involves electrophilic fluorination of the corresponding methyl 6-substituted indanone carboxylate precursor. This is typically achieved using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent under mild conditions.

- Starting Material: Methyl 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate or similar 6-substituted derivatives.

- Fluorinating Agent: N-fluorobenzenesulfonimide (Me-NFSI), used in slight excess (1.2 equivalents).

- Catalyst: Titanium isopropoxide (Ti(OiPr)4) at 10 mol% loading is often added to promote the reaction.

- Solvent: Dichloromethane (CH2Cl2) or methanol (MeOH) under nitrogen atmosphere.

- Reaction Conditions: Stirring at room temperature for 2 to 4 hours.

- Workup: Quenching with saturated sodium bicarbonate solution, extraction with dichloromethane, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.

- Purification: Silica gel column chromatography using n-hexane/ethyl acetate mixtures (typically 8:2 ratio).

Two main variations of the method have been reported:

| Method | Solvent | Catalyst | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| A | CH2Cl2 | Ti(OiPr)4 (10%) | 2 hours | ~90 | Requires nitrogen atmosphere |

| B | MeOH | None | 4 hours | ~90 | Simpler, no catalyst needed |

This fluorination introduces the fluorine atom selectively at the 6-position of the indanone ring, yielding this compound as a white solid with high purity confirmed by NMR spectroscopy.

Synthesis Route from Diazo Intermediates

An alternative synthetic approach involves the preparation of diazo precursors followed by oxidation and rearrangement steps to obtain the fluorinated indanone carboxylate.

- Starting from: Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate.

- Key Steps:

- Formation of 2-diazo-6-fluoro-2,3-dihydro-1H-inden-1-one intermediate.

- Oxidation using Oxone in methanol/water mixture at room temperature.

- Recrystallization from ethanol to isolate the target compound.

- Yield: Approximately 49% over two steps.

- Purification: Filtration and recrystallization to obtain white powder with melting point ~165 °C.

This method is more complex but provides an alternative route to the target compound, especially when diazo chemistry is involved in the synthetic strategy.

Summary Table of Preparation Methods

| Step | Method A (Fluorination in CH2Cl2) | Method B (Fluorination in MeOH) | Diazo Intermediate Route |

|---|---|---|---|

| Starting Material | Methyl 6-methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Same as Method A | Methyl 2-(6-fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)-2-oxoacetate |

| Fluorinating Agent | NFSI (1.2 equiv.) + Ti(OiPr)4 (10 mol%) | NFSI (1.2 equiv.) only | Not applicable |

| Solvent | CH2Cl2 | MeOH | Methanol/Water (for oxidation) |

| Reaction Time | 2 hours | 4 hours | Overnight stirring + oxidation steps |

| Temperature | Room temperature | Room temperature | Room temperature |

| Yield | ~90% | ~90% | 49% (over two steps) |

| Purification | Silica gel chromatography (n-hexane/ethyl acetate 8:2) | Same as Method A | Recrystallization from ethanol |

Research Findings and Notes

- The use of Ti(OiPr)4 as a catalyst improves the fluorination efficiency and selectivity.

- Both dichloromethane and methanol solvents are suitable, with methanol offering a catalyst-free alternative but longer reaction times.

- The diazo intermediate route is less common but valuable for synthetic flexibility.

- Purity and structural confirmation are routinely verified by ^1H-NMR, ^19F-NMR, and melting point analysis.

- The compound's stability and solubility profiles are well-documented, facilitating its use in downstream applications.

Q & A

Q. Basic

- 1H/13C NMR : Key signals include the ester methyl group (δ ~3.8 ppm, singlet) and fluorine-induced splitting patterns in aromatic protons (δ 6.0–8.0 ppm). The 3-oxo group deshields adjacent protons, appearing as doublets or triplets (e.g., δ 3.0–3.7 ppm for CH2 near the ketone) .

- IR Spectroscopy : Strong absorptions for the ester carbonyl (~1720–1750 cm⁻¹) and ketone (~1680–1700 cm⁻¹) confirm functional groups .

Q. Advanced

- X-ray Crystallography : Programs like SHELXL (via SHELX suite) resolve molecular geometry and hydrogen-bonding networks. For example, the dihydroindene ring puckering can be analyzed using Cremer-Pople coordinates to quantify non-planarity .

- HRMS : Validates molecular formula (e.g., [M+Na]+ peaks) and detects isotopic patterns for fluorine (e.g., 19F splitting) .

How does the fluorine substituent influence the compound’s reactivity and intermolecular interactions?

Basic

The electron-withdrawing fluorine at position 6 enhances the electrophilicity of adjacent carbons, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). It also increases thermal stability and resistance to oxidation compared to non-fluorinated analogs .

Advanced

Fluorine participates in weak hydrogen bonds (C–F···H–X), influencing crystal packing and solubility. Graph-set analysis (e.g., Etter’s rules) reveals recurring motifs like R₂²(8) rings in crystallographic data, critical for predicting polymorph stability . Computational studies (e.g., AIM analysis) quantify these interactions, showing fluorine’s role in stabilizing π-stacking or van der Waals contacts .

What are common impurities or byproducts observed during synthesis, and how are they resolved?

Q. Basic

- Regioisomers : Inseparable mixtures (e.g., due to competing cyclization pathways) are minimized using directing groups (e.g., methoxy) or high-dilution conditions .

- Hydrolysis Products : The ester group may hydrolyze to carboxylic acids under acidic conditions. Anhydrous solvents and controlled pH prevent this .

Q. Advanced

- Diastereomers : Chiral HPLC or crystallization (e.g., using enantiopure auxiliaries) resolves stereochemical impurities. For example, tert-butyl esters (e.g., compound 3e in ) enhance crystallinity for selective purification .

- Azide Byproducts : Azide intermediates (common in click chemistry) require careful quenching (e.g., with PPh3) to avoid explosive residues .

How is computational modeling applied to predict the compound’s reactivity or biological activity?

Q. Advanced

- Docking Studies : The keto group and fluorinated aromatic ring are modeled as hydrogen-bond acceptors in enzyme active sites (e.g., kinases or cytochrome P450). Tools like AutoDock Vina score binding affinities .

- MD Simulations : Simulate solvation effects (e.g., in DMSO or water) to predict aggregation behavior or membrane permeability .

- QM/MM Calculations : Probe reaction mechanisms (e.g., ketone reduction pathways) by analyzing transition states and charge distributions .

What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

Q. Advanced

- LC-MS/MS : Fluorine’s mass shift (Δm/z = 19) distinguishes the compound from endogenous metabolites. However, matrix effects (e.g., ion suppression in plasma) require isotope-labeled internal standards (e.g., ¹³C-methyl esters) .

- LOQ Optimization : Limits of quantification <1 nM are achievable using high-resolution Orbitrap or TOF detectors, but sample preparation (e.g., SPE cartridges) must minimize interference from indene-derived degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.